Barium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium iodide, also known as iodide of barium, is an inorganic compound composed of barium and iodine. It is typically found as a white crystalline solid and is soluble in water, forming a colorless solution. The chemical formula for baryta iodata is BaI₂, indicating that it contains one atom of barium and two atoms of iodine . Historically, it has been used in homeopathy for its effects on glandular swellings, especially of the tonsils and breasts, and in cases of stunted growth and scrofulous ophthalmia .

Vorbereitungsmethoden

Barium iodide is synthesized rather than obtained directly from a natural source. It is prepared through the reaction between barium carbonate (BaCO₃) and hydriodic acid (HI) or iodine (I₂) . The reaction conditions typically involve dissolving barium carbonate in hydriodic acid or reacting it with iodine to form this compound. This process results in the formation of a white crystalline solid that is soluble in water .

Analyse Chemischer Reaktionen

Barium iodide undergoes various chemical reactions, including:

Oxidation and Reduction: As an ionic compound, baryta iodata can participate in redox reactions where the barium ion (Ba²⁺) and iodide ion (I⁻) can be oxidized or reduced under specific conditions.

Substitution Reactions: this compound can undergo substitution reactions where the iodide ions can be replaced by other halide ions such as chloride or bromide.

Hydrolysis: In aqueous solutions, baryta iodata can hydrolyze to form barium hydroxide and hydroiodic acid.

Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Barium iodide has several scientific research applications, including:

Chemistry: It is used in various chemical reactions and processes due to its reactivity and solubility in water.

Wirkmechanismus

Barium iodide primarily acts on the lymphatic system, leading to increased leucocytosis. This means it stimulates the production of white blood cells, which play a crucial role in the body’s immune response. The compound is indicated for conditions characterized by indurated glands, especially the tonsils and breasts . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but its effects on the lymphatic system are well-documented .

Vergleich Mit ähnlichen Verbindungen

Barium iodide can be compared with other similar compounds, such as:

Baryta carbonica (barium carbonate): Used in homeopathy for similar conditions but has different chemical properties and preparation methods.

Baryta muriatica (barium chloride): Another barium compound used in various industrial applications.

Baryta sulphurica (barium sulfate): Commonly used in medical imaging as a contrast agent.

This compound is unique in its specific effects on the lymphatic system and its use in homeopathy for treating glandular swellings and related conditions .

Eigenschaften

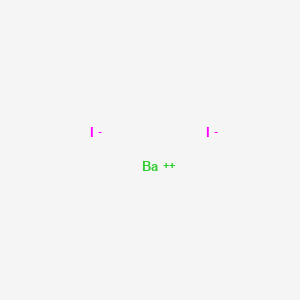

Molekularformel |

BaI2 |

|---|---|

Molekulargewicht |

391.14 g/mol |

IUPAC-Name |

barium(2+);diiodide |

InChI |

InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

SGUXGJPBTNFBAD-UHFFFAOYSA-L |

SMILES |

[I-].[I-].[Ba+2] |

Kanonische SMILES |

[I-].[I-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8812877.png)

![Tris[2-phenylpyridinato-C2,N]iridium(III)](/img/structure/B8812923.png)

![2-[3-Cyano-4-(4-fluorophenyl)-5,5-dimethyl-5H-furan-2-ylidene]malononitrile](/img/structure/B8812937.png)

![2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B8812945.png)